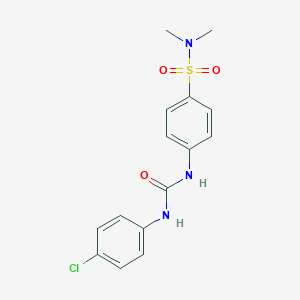

![molecular formula C17H20N2O4S B467984 N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide CAS No. 587850-65-5](/img/structure/B467984.png)

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is a chemical compound with the linear formula C15H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is represented by the linear formula C15H16N2O4S . The molecular weight of the compound is 320.37 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not fully detailed in the available resources. The compound has a molecular weight of 320.37 . More specific properties like melting point, boiling point, solubility, and others might need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Therapeutic Candidates

Phenoxy acetamide and its derivatives, including N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been investigated for their potential as therapeutic candidates . These compounds have shown promise in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Analgesic Activity

A series of N-phenylacetamide sulphonamides, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been synthesized and studied for their analgesic activity . Some of these compounds have exhibited good analgesic activity, comparable or even superior to paracetamol .

Polymer Electrolytes

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been used in the synthesis of acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide (AN/ASPAA) copolymers . These copolymers have been used as a host of lithium-ion conducting electrolytes .

Influence on Glass Temperature

The composition of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, has been found to influence the glass temperature of the copolymers . The glass temperatures of AN/ASPAA copolymers increased as the molar fraction of ASPAA units in the copolymers increased .

Ion Conductivity

The lithium-ion conductivities of the polymer electrolytes, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, increased initially as the molar fraction of ASPAA units in the copolymers increased . A maximum conductivity was achieved when the molar fraction of ASPAA in the copolymer was 16.8% .

Molecular Weight Determination

The molecular weight and molecular weight distribution of AN/ASPAA copolymers, which include N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide, have been determined . The molecular weights of AN/ASPAA copolymers were lower than those of AN and ASPAA homopolymers due to the cross-termination reaction .

Zukünftige Richtungen

The future directions for “N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” are not clearly outlined in the available literature. Given its status as a unique chemical provided to early discovery researchers , it could potentially be used in a variety of research applications. Further studies and experiments would be needed to explore its potential uses.

Wirkmechanismus

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction with this enzyme could lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting various physiological processes.

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVACMZDANBPPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B467982.png)

![4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid](/img/structure/B468033.png)

![N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B468076.png)

![5-(furan-2-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468122.png)

![N-(2,5-dimethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468123.png)

![N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468124.png)

![5-(2-furyl)-N-(1-naphthyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468125.png)

![5-(2-furyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468128.png)

![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468134.png)

![2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid](/img/structure/B468228.png)

![N-(4-ethylphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B468285.png)

![3,4-dihydroquinolin-1(2H)-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B468288.png)